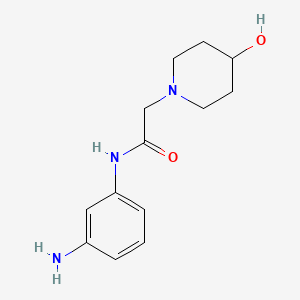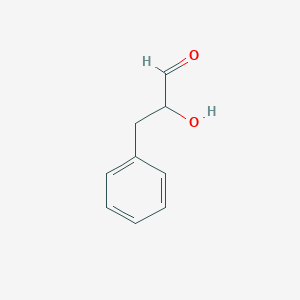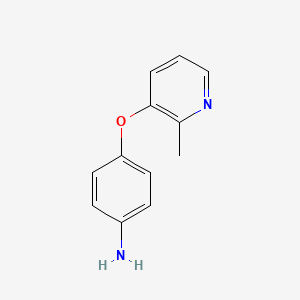
6-Methoxy-5-(2-methyl-1,3-oxazol-5-yl)pyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-5-(2-methyl-1,3-oxazol-5-yl)pyridine-2-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a methoxy group, an oxazole ring, and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-5-(2-methyl-1,3-oxazol-5-yl)pyridine-2-carboxylic acid typically involves the construction of the oxazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. The methoxy group can be introduced via methylation reactions, and the carboxylic acid group can be introduced through oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The exact methods can vary depending on the desired scale and application.
Análisis De Reacciones Químicas
Types of Reactions
6-Methoxy-5-(2-methyl-1,3-oxazol-5-yl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of 6-hydroxy-5-(2-methyl-1,3-oxazol-5-yl)pyridine-2-carboxylic acid.
Reduction: Formation of 6-methoxy-5-(2-methyl-1,3-oxazol-5-yl)pyridine-2-methanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
6-Methoxy-5-(2-methyl-1,3-oxazol-5-yl)pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Methoxy-5-(2-methyl-1,3-oxazol-5-yl)pyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The oxazole ring and the methoxy group can play crucial roles in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
5-(2-Methyl-1,3-oxazol-5-yl)pyridine-2-carboxylic acid: Lacks the methoxy group, which may affect its biological activity.
6-Methoxy-5-(1,3-oxazol-5-yl)pyridine-2-carboxylic acid: Lacks the methyl group on the oxazole ring, which may influence its chemical properties.
Uniqueness
6-Methoxy-5-(2-methyl-1,3-oxazol-5-yl)pyridine-2-carboxylic acid is unique due to the presence of both the methoxy group and the methyl-substituted oxazole ring. These structural features can enhance its chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H10N2O4 |
|---|---|
Peso molecular |
234.21 g/mol |
Nombre IUPAC |
6-methoxy-5-(2-methyl-1,3-oxazol-5-yl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H10N2O4/c1-6-12-5-9(17-6)7-3-4-8(11(14)15)13-10(7)16-2/h3-5H,1-2H3,(H,14,15) |
Clave InChI |
VEYFKWBLVWBSAT-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(O1)C2=C(N=C(C=C2)C(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butyl 2-[1-(3,4-difluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]-2-oxoacetate](/img/structure/B13869383.png)
![(7-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidin-6-yl)methanol](/img/structure/B13869389.png)

![7-O-benzyl 2-O-ethyl 7-azaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B13869413.png)
![1-[(4-Bromophenyl)methyl]-4,6-dimethylindol-5-amine](/img/structure/B13869415.png)
![4-[(4-Propan-2-ylphenyl)methoxy]piperidine](/img/structure/B13869421.png)





![6-bromo-N,N,3-trimethylimidazo[4,5-b]pyridin-2-amine](/img/structure/B13869460.png)


